3-Amino-1-(trifluoromethyl)cyclobutan-1-ol

描述

Chemical Identity and Nomenclature

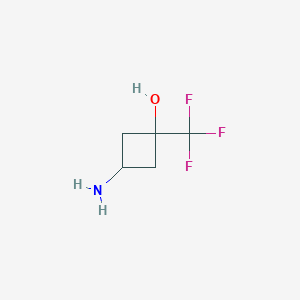

This compound possesses the molecular formula C₅H₈F₃NO and exhibits a molecular weight of 155.12 grams per mole. The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as this compound, though it is also recognized by several synonymous designations including 3-Amino-1-(trifluoromethyl)cyclobutanol and Cyclobutanol, 3-amino-1-(trifluoromethyl)-. The structure can be represented through the Simplified Molecular Input Line Entry System notation as C1C(CC1(C(F)(F)F)O)N, which clearly delineates the spatial arrangement of functional groups within the cyclobutane framework.

The compound exists in stereoisomeric forms, with the (1s,3s)-3-amino-1-(trifluoromethyl)cyclobutan-1-ol configuration representing one specific stereochemical arrangement catalogued under Chemical Abstracts Service number 1408278-16-9. This stereoisomeric diversity contributes to the compound's potential for stereoselective synthesis applications and biological activity modulation. The International Chemical Identifier for the parent compound is InChI=1S/C5H8F3NO/c6-5(7,8)4(10)1-3(9)2-4/h3,10H,1-2,9H2, providing a unique digital fingerprint for computational chemistry applications.

The molecular structure incorporates both hydrophilic and lipophilic characteristics through its dual functionality. The amino and hydroxyl groups provide hydrogen bonding capabilities and water solubility, while the trifluoromethyl substituent enhances lipophilicity and metabolic stability. This amphiphilic nature positions the compound as particularly valuable in pharmaceutical applications where membrane permeability and aqueous solubility must be balanced.

Historical Development in Cyclobutane Chemistry

The foundational chemistry of cyclobutane compounds traces its origins to the early twentieth century when cyclobutane itself was first synthesized in 1907 by James Bruce and Richard Willstätter through the hydrogenation of cyclobutene in the presence of nickel catalysts. This pioneering work established the basic synthetic methodology for accessing four-membered carbocyclic structures, despite the inherent ring strain that characterizes these compounds. Cyclobutane rings, while relatively uncommon, do occur naturally in various plant and marine species, with compounds such as sceptrins from Agelas sceptrum demonstrating antimicrobial properties through their cyclobutane-containing structures.

The development of modern cyclobutane synthesis has progressed significantly beyond these early methods, with contemporary approaches utilizing advanced techniques such as contractive synthesis from pyrrolidines. These methodologies have enabled the stereoselective construction of multisubstituted cyclobutanes containing multiple stereocenters, expanding the synthetic accessibility of complex cyclobutane derivatives. The ring contraction approach involves the treatment of pyrrolidines with electrophilic amination reagents, leading to the formation of 1,4-biradical intermediates that undergo intramolecular cyclization to yield cyclobutane products.

Research into cyclobutane chemistry has revealed the unique structural characteristics of these compounds, particularly their adoption of folded or puckered conformations that reduce angle strain while maintaining structural integrity. The four carbon atoms in cyclobutane rings are not coplanar, with one carbon typically making a 25-degree angle with the plane formed by the other three carbons. This conformational flexibility contributes to the distinctive reactivity profile of cyclobutane derivatives and influences their biological activity patterns.

The incorporation of fluorinated substituents into cyclobutane structures represents a more recent development in this field, reflecting the growing recognition of fluorine's unique properties in pharmaceutical chemistry. The combination of cyclobutane ring systems with trifluoromethyl groups creates compounds with enhanced metabolic stability, altered electronic properties, and improved bioavailability compared to their non-fluorinated counterparts.

Position Within Fluorinated Amino Alcohol Research

This compound occupies a significant position within the broader landscape of fluorinated amino alcohol research, representing a convergence of several important structural motifs that have gained prominence in medicinal chemistry. The compound belongs to the specialized class of β-amino-α-trifluoromethyl alcohols, which have emerged as versatile building blocks for the synthesis of trifluoromethylated peptidomimetics and other biologically active fluorinated compounds. These structures demonstrate zwitterionic behavior in solution resulting from intramolecular proton transfer from the acidic fluorinated alcohol to the nitrogen center, a property that significantly influences their biological interactions.

The synthesis and application of β-amino-α-trifluoromethyl alcohols have been extensively investigated through various methodological approaches, including nucleophilic trifluoromethylation of α-amino aldehydes and ketones using reagents such as trifluoromethyltrimethylsilane. These synthetic strategies have enabled access to diverse structural variants with controlled stereochemistry, facilitating structure-activity relationship studies and optimization of biological properties. The incorporation of trifluoromethyl groups into amino alcohol frameworks typically results in compounds with pKa values that are 3-4 units greater than their non-fluorinated analogues, reflecting the electron-withdrawing influence of the fluorinated substituents.

Research applications of fluorinated amino alcohols extend beyond their role as synthetic intermediates to include their use as organocatalysts and enzyme inhibitors. The unique electronic properties imparted by trifluoromethyl substitution have proven particularly valuable in the development of inhibitors for various enzymatic targets, including human leucocyte elastase, serine proteases, and viral proteases. The oxidation of α-trifluoromethyl alcohol residues to trifluoroacetyl functions has been employed to create trifluoroacetyl peptidomimetics with enhanced inhibitory potency against specific enzyme targets.

The structural characteristics of this compound align with established patterns in fluorinated amino alcohol chemistry while introducing the additional complexity of the cyclobutane ring system. This combination of features positions the compound as a valuable scaffold for medicinal chemistry applications, where the constrained geometry of the cyclobutane ring may provide enhanced selectivity and potency compared to more flexible linear analogues. The compound's potential for hydrogen bonding through its amino and hydroxyl groups, combined with the lipophilic character of the trifluoromethyl substituent, creates opportunities for optimized interactions with biological targets across diverse therapeutic areas.

Structure

3D Structure

属性

IUPAC Name |

3-amino-1-(trifluoromethyl)cyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3NO/c6-5(7,8)4(10)1-3(9)2-4/h3,10H,1-2,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEVIMGJBSUCKLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(C(F)(F)F)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251924-07-8, 1408278-16-9 | |

| Record name | 3-amino-1-(trifluoromethyl)cyclobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1s,3s)-3-amino-1-(trifluoromethyl)cyclobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol typically involves the following steps:

Cyclobutane Formation: The cyclobutane ring can be formed through a involving suitable precursors.

Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate conditions.

Amination: The amino group can be introduced through nucleophilic substitution reactions using ammonia or amines.

Hydroxylation: The hydroxyl group can be introduced through oxidation reactions using oxidizing agents like hydrogen peroxide or osmium tetroxide.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations.

化学反应分析

Types of Reactions:

Oxidation: The hydroxyl group in 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol can undergo oxidation to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or alcohols with different oxidation states.

Substitution: The amino group can participate in substitution reactions with various electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, osmium tetroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products:

Oxidation: Ketones, aldehydes.

Reduction: Amines, alcohols.

Substitution: Substituted cyclobutane derivatives.

科学研究应用

Medicinal Chemistry

The compound has garnered attention in medicinal chemistry for its potential as a building block in drug development. The trifluoromethyl group is known to enhance binding affinity to biological targets, making it a candidate for designing novel pharmaceuticals. Preliminary studies suggest it may interact with enzymes and receptors involved in metabolic processes, although comprehensive studies are still needed to elucidate these interactions fully.

Research indicates that 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol may exhibit various biological activities due to its structural features:

- Binding Affinity : It may bind effectively to specific biological targets, influencing metabolic pathways.

- Metabolic Stability : The trifluoromethyl group can enhance metabolic stability, leading to prolonged biological activity.

- Enzyme Inhibition : Similar compounds have demonstrated inhibitory properties against specific enzymes, suggesting this compound may also possess such capabilities.

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique properties allow for the development of compounds with tailored functionalities, which are essential in various applications ranging from pharmaceuticals to agrochemicals.

作用机制

The mechanism of action of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the amino and hydroxyl groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

相似化合物的比较

3-Amino-1-methylcyclobutan-1-ol (CAS: 1502504-47-3)

- Molecular Formula: C₅H₁₁NO

- Molecular Weight : 101.15 g/mol

- Key Features : Replaces the -CF₃ group with a methyl (-CH₃) substituent.

- No data on density, boiling point, or biological activity are available, limiting direct functional comparisons .

3-Amino-3-(3,4-dichlorophenyl)cyclobutan-1-ol (CAS: 2091950-98-8)

- Molecular Formula: C₁₀H₁₁Cl₂NO

- Molecular Weight : 232.10 g/mol

- Key Features : Incorporates a 3,4-dichlorophenyl ring at the 3-position instead of -CF₃.

- Like other analogs, physicochemical properties (e.g., melting point, solubility) are undocumented .

Structural and Functional Analysis

Key Research Findings and Limitations

- Trifluoromethyl Advantage: The -CF₃ group in this compound enhances lipophilicity and oxidative stability compared to -CH₃ or aryl-substituted analogs, a critical factor in CNS drug design .

- Synthetic Utility : Its hydrochloride salt is prioritized in medicinal chemistry for improved solubility during coupling reactions .

- Data Gaps : Absence of melting points, solubility profiles, and in vitro/in vivo data for all analogs restricts a comprehensive structure-activity relationship (SAR) analysis.

生物活性

3-Amino-1-(trifluoromethyl)cyclobutan-1-ol is a fluorinated organic compound characterized by its unique molecular structure, which includes a cyclobutane ring, an amino group, and a trifluoromethyl substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in relation to metabolic processes and interactions with various biological targets.

- Molecular Formula : C₅H₈F₃NO

- Molecular Weight : 155.12 g/mol

- CAS Number : 1251924-07-8

The trifluoromethyl group enhances the molecule's lipophilicity, which is crucial for its interaction with biological systems. The presence of the amino group suggests potential roles in neurotransmission and enzyme activity modulation.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities due to its structural features. While comprehensive studies are still needed, preliminary data suggest interactions with enzymes and receptors involved in metabolic processes.

- Binding Affinity : Interaction studies have shown that the compound may bind effectively to specific biological targets, potentially influencing metabolic pathways.

- Metabolic Stability : The trifluoromethyl group is known to enhance metabolic stability, which can lead to prolonged biological activity and efficacy.

- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes, suggesting that this compound may also possess inhibitory properties.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 3-Amino-cyclobutanol | Cyclobutane ring with amino group | Lacks trifluoromethyl substitution |

| Trifluoroacetylated cyclobutanol | Cyclobutane ring with trifluoroacetyl group | Different electrophilic character |

| 3-Hydroxycyclobutanamine | Cyclobutane ring with hydroxyl and amino groups | Lacks trifluoromethyl group |

| 4-Amino-cyclopentanone | Cyclopentane ring with an amino group | Different ring size affects properties |

The trifluoromethyl substitution in this compound enhances its reactivity and potential biological interactions, distinguishing it from other similar compounds.

常见问题

Q. What are the recommended synthetic routes for 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol?

A multi-step approach is typically employed:

- Cyclobutane Ring Formation : Use [2+2] photocycloaddition or strain-driven ring-closing reactions with appropriate precursors (e.g., cyclobutenes).

- Trifluoromethyl Group Introduction : Employ trifluoromethylation reagents (e.g., TMSCF₃ or CF₃I) under controlled conditions.

- Amino Group Functionalization : Reductive amination or nucleophilic substitution with protected amines.

- Purification : Silica gel chromatography with gradients (e.g., 0–70% EtOAc/hexanes) or reversed-phase C18 columns .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

- NMR Spectroscopy : Confirm stereochemistry and detect impurities (¹H/¹³C, ¹⁹F NMR for CF₃ group analysis).

- Mass Spectrometry (MS) : Verify molecular weight and fragmentation patterns.

- HPLC/UPLC : Assess purity using chiral columns for enantiomeric separation.

- X-ray Crystallography : Resolve ambiguous stereochemistry for crystalline derivatives .

Advanced Research Questions

Q. How can stereochemical challenges during synthesis be addressed?

- Chiral Resolution : Use chiral stationary phases (CSPs) in HPLC or exploit diastereomeric salt formation (e.g., hydrochloride salts for improved crystallinity) .

- Asymmetric Catalysis : Employ enantioselective catalysts (e.g., organocatalysts or transition-metal complexes) during cyclobutane ring formation.

- Computational Modeling : Predict steric and electronic effects using DFT calculations to guide synthetic design .

Q. What strategies optimize reaction yields in large-scale synthesis?

- Temperature Control : Low temperatures (−78°C to 0°C) minimize side reactions during trifluoromethylation.

- Catalyst Screening : Test palladium or copper catalysts for efficient CF₃ coupling.

- Workflow Automation : Use flow chemistry for precise control of reaction parameters (e.g., residence time, mixing efficiency) .

Q. What role does this compound play in fragment-based drug discovery?

Cyclobutane derivatives enhance molecular rigidity , improving target binding affinity and metabolic stability.

- Fragment Library Design : Incorporate 3D structural diversity via cyclobutane rings.

- SAR Studies : Modify the amino and hydroxyl groups to explore interactions with biological targets (e.g., enzymes, GPCRs) .

Q. How can discrepancies in biological activity data be resolved?

- Orthogonal Assays : Validate activity using SPR (surface plasmon resonance), ITC (isothermal titration calorimetry), and cellular assays.

- Purity Reassessment : Eliminate trace impurities via recrystallization or preparative HPLC.

- Stereochemical Confirmation : Re-analyze enantiomeric excess (ee) to rule out inactive isomers .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。